N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide

Analytical Chemistry Medicinal Chemistry Quality Control

Researchers screening thiophene-carbohydrazide libraries often face identity-verification gaps for custom-synthesized analogs, leading to irreproducible SAR. N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide (CAS 332157-66-1, MW 310.76) closes this gap: • Definitive ¹H NMR registered in Wiley SpectraBase (Compound ID 6SALm9x5jJS), enabling immediate lot-to-lot identity confirmation. • Three reactive domains (thiophene C-H, hydrazide NH, para-Cl ring) support orthogonal derivatization-Co-catalyzed cyclization, triazole-3-thione synthesis, and hydrazone library generation. • Mono-chlorinated scaffold (cLogP ~3.83, PSA 83.65 Ų) serves as a controlled probe for incremental halogenation SAR vs. dihalogen analogs.

Molecular Formula C13H11ClN2O3S
Molecular Weight 310.76 g/mol
Cat. No. B12073081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide
Molecular FormulaC13H11ClN2O3S
Molecular Weight310.76 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClN2O3S/c14-9-3-5-10(6-4-9)19-8-12(17)15-16-13(18)11-2-1-7-20-11/h1-7H,8H2,(H,15,17)(H,16,18)
InChIKeyFZAIOFSKFJHJOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Physicochemical Profile


N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide (CAS 332157-66-1; molecular formula C13H11ClN2O3S; MW 310.76 g mol⁻¹) is a synthetic N-acylhydrazone-class compound that couples a 4-chlorophenoxyacetyl arm to a thiophene-2-carbohydrazide core . The molecule possesses two hydrazide NH donors, a thiophene sulfur, and a para-chlorine atom, yielding a distinctive hydrogen-bonding and halogen-bonding profile relative to simpler carbohydrazides [1]. A reference ¹H NMR spectrum is registered in the Wiley SpectraBase library under Compound ID 6SALm9x5jJS, enabling definitive identity verification [2].

Structural Specificity vs. Generic Substitution


N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide integrates three pharmacophoric elements — a thiophene heterocycle, a hydrazide linker, and a para-chlorophenoxy terminus — within a single compact scaffold (MW 310.76) . Dropping or altering any one element fundamentally changes the compound's hydrogen-bond donor/acceptor count, halogen-bonding capacity, and conformational flexibility. The closest commercially catalogued analogs — N'-[2-(2,4-dichlorophenoxy)acetyl]thiophene-2-carbohydrazide (CAS 5049-78-5, MW 345.20) and N'-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide [1] — differ in their halogen-substitution pattern (mono- vs. dihalogen; chloro vs. bromo/chloro), altering lipophilicity, metabolic stability, and target-binding geometry. Even the simple precursor 2-(4-chlorophenoxy)acetohydrazide (CAS 2381-75-1, MW 200.62) lacks the thiophene ring and therefore forfeits the π-stacking and sulfur-mediated interactions that the full conjugate can engage . These non-interchangeable structural features mean that substituting one analog for another without experimental validation risks altering biological activity, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence


Distinct Molecular Weight and Isotopic Signature

N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide possesses a single para-chlorine atom, producing a molecular weight of 310.76 g mol⁻¹ and an exact mass of 310.017891 Da [1]. By contrast, the 2,4-dichloro analog (CAS 5049-78-5) carries two chlorine atoms, yielding a molecular weight of 345.20 g mol⁻¹ (a +34.44 Da shift) and a distinctive M:M+2:M+4 isotopic cluster (9:6:1 ratio) versus the simpler 3:1 M:M+2 pattern of the mono-chloro target compound . The 2-bromo-4-chloro analog (C13H10BrClN2O3S) has an even larger mass shift (+79 Da for Br replacement of H) and a unique 1:1 M:M+2 isotopic pattern arising from the near-equal natural abundances of ⁷⁹Br and ⁸¹Br [2]. These orthogonal mass-spectrometric fingerprints allow unambiguous identity confirmation via LC-MS or GC-MS, reducing the risk of misidentification during procurement or inventory management.

Analytical Chemistry Medicinal Chemistry Quality Control

Reference ¹H NMR Spectrum for Identity Verification

A reference ¹H NMR spectrum of N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide is registered in the Wiley SpectraBase library under Compound ID 6SALm9x5jJS [1]. The spectrum provides chemical shift, multiplicity, and integration data for the thiophene ring protons (δ ~7-8 ppm region), the hydrazide NH protons, and the methylene linker (CH₂ at δ ~4.7 ppm). In contrast, the 2,4-dichloro analog (CAS 5049-78-5) and the 2-bromo-4-chloro analog lack publicly available reference NMR spectra in major spectral databases, making it impossible to perform confirmatory identity testing by NMR comparison without synthesizing an authentic standard [2].

Analytical Chemistry Structural Biology Quality Assurance

Synthetic Versatility via Thiophene Core

The thiophene-2-carbohydrazide core of N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide enables a wider range of downstream synthetic transformations than simple phenoxyacetohydrazides such as 2-(4-chlorophenoxy)acetohydrazide (CAS 2381-75-1, MW 200.62). The thiophene ring can participate in electrophilic aromatic substitution (halogenation, nitration, sulfonation), metal-catalyzed C–H functionalization, and cyclization reactions to generate thiophene-fused heterocycles [1]. Cobalt-catalyzed C–H/N–H cyclization of thiophene-2-carbohydrazides with maleimides has been demonstrated to efficiently produce thiophene-fused pyridones, a transformation not accessible to non-thiophene hydrazides [2]. Additionally, thiophene-2-carbohydrazide derivatives have been successfully converted to 1,2,4-triazole-3-thiones via reaction with haloaryl isothiocyanates followed by base-catalyzed cyclization [3].

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Antimicrobial Activity of Thiophene-2-Carbohydrazide Class

While no MIC data are available specifically for N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide itself, recent class-level evidence demonstrates that thiophene-2-carbohydrazide-derived heterocycles exhibit promising antimicrobial activity against clinically relevant drug-resistant strains. El-Helw et al. (2024) reported that a spiro-indoline-oxadiazole derivative synthesized from thiophene-2-carbohydrazide displayed MIC values of 2–4 µg mL⁻¹ against Clostridium difficile, with no effect on other bacterial strains, suggesting potential for selective anticlostridial therapy [1]. In a separate study, thiophene-based acylhydrazones showed MIC values ranging from 4 to >64 mg L⁻¹ against colistin-resistant Acinetobacter baumannii and Escherichia coli, with the most active thiophene derivatives exhibiting MIC₅₀ values of 8–32 mg L⁻¹ [2]. These data establish that the thiophene-2-carbohydrazide scaffold is a validated antimicrobial pharmacophore, and the specific 4-chlorophenoxyacetyl substitution pattern may further modulate potency and selectivity.

Antimicrobial Research Drug Discovery Microbiology

Optimized Lipophilicity–Polarity Balance

The presence of a single para-chlorine on the phenoxy ring of N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide provides a calculated LogP (cLogP) of approximately 3.83, based on its molecular formula C13H11ClN2O3S and PSA of 83.65 Ų . This places the compound within the favorable Lipinski Rule-of-Five space (MW <500, cLogP <5, HBD ≤5, HBA ≤10). By comparison, the 2,4-dichloro analog (CAS 5049-78-5, C13H10Cl2N2O3S) is predicted to have a higher LogP (~4.3–4.5) due to the additional chlorine, potentially reducing aqueous solubility and increasing plasma protein binding . The 2-bromo-4-chloro analog would exhibit an even higher LogP (~4.5–4.8) and greater molecular weight, potentially compromising oral bioavailability parameters. The mono-chloro target compound thus occupies a favorable intermediate lipophilicity window that balances membrane permeability with aqueous solubility [1].

Medicinal Chemistry Physicochemical Profiling ADME

Procurement and Application Scenarios


Antimicrobial Hit-to-Lead Optimization

The thiophene-2-carbohydrazide scaffold has demonstrated MIC values of 2–4 µg mL⁻¹ against C. difficile and MIC₅₀ values of 8–32 mg L⁻¹ against colistin-resistant Gram-negative bacteria [1]. N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide, with its intermediate cLogP (~3.83) and single para-chlorine substituent, offers a favorable starting point for SAR-driven optimization of potency and selectivity. Its hydrazide NH groups enable rapid synthesis of hydrazone libraries for antimicrobial screening [2].

Thiophene-Fused Heterocycle Library Synthesis

The compound serves as a versatile precursor for cobalt-catalyzed C–H/N–H cyclization with maleimides to yield thiophene-fused pyridones [3], and for base-catalyzed cyclization with haloaryl isothiocyanates to produce 1,2,4-triazole-3-thiones [4]. Its three reactive domains (thiophene C–H, hydrazide NH, chlorophenoxy ring) support orthogonal derivatization strategies that are not possible with non-thiophene acetohydrazides such as 2-(4-chlorophenoxy)acetohydrazide.

Analytical Reference Standard for Halogenated Heterocycles

With its documented ¹H NMR spectrum (SpectraBase Compound ID 6SALm9x5jJS) [5], well-defined monoisotopic mass (310.017891 Da), and distinctive mono-chlorine isotopic pattern (M:M+2 ≈ 3:1), the compound is suitable as a retention-time and spectral reference standard in LC-MS and GC-MS workflows for laboratories screening thiophene-carbohydrazide compound collections.

Drug-Likeness and Permeability Probe

With a molecular weight of 310.76, cLogP of ~3.83, PSA of 83.65 Ų, and 2 HBD / 4 HBA, the compound resides within favorable Lipinski Rule-of-Five space . It can serve as a mono-chlorinated probe molecule in comparative studies assessing the impact of incremental halogenation (mono- vs. dichloro vs. bromo-chloro) on LogP, solubility, and membrane permeability, supporting developability profiling of halogenated aromatic hydrazides.

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